N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S2/c24-15-7-10-17(11-8-15)32(29,30)13-3-6-22(28)25-16-9-12-20(27)18(14-16)23-26-19-4-1-2-5-21(19)31-23/h1-2,4-5,7-12,14,27H,3,6,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXXXWAJQBIUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole moiety, which is crucial for the biological activity of the compound.
- Coupling Reaction : The benzothiazole is then coupled with a 4-hydroxyphenyl group through an appropriate coupling agent.
- Sulfonamide Formation : The final step introduces the sulfonamide group, which enhances the compound's solubility and biological activity.
Reaction Scheme
A simplified reaction scheme could be represented as follows:
Anticancer Activity
Recent studies have shown that compounds with a benzothiazole core exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : Compounds showed IC50 values in the micromolar range against breast and lung cancer cell lines.
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro assays indicated:
- Strong AChE Inhibition : Compounds derived from similar structures exhibited IC50 values as low as 2.7 µM, suggesting potent activity against AChE .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated:
- Moderate to Strong Activity : It showed effectiveness against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 64 to 256 μg/mL .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that:
- Inhibition of COX Enzymes : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives revealed that modifications on the benzothiazole ring significantly enhanced their anticancer efficacy. The lead compound demonstrated a reduction in tumor size in xenograft models, indicating its potential for further development.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. Results showed that these compounds could restore acetylcholine levels and improve cognitive function in treated animals.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, as effective antimicrobial agents.
Case Study: Antimicrobial Activity Evaluation
- A series of derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited promising antimicrobial activity, particularly against resistant strains .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anticancer Applications
The anticancer properties of benzothiazole derivatives have been extensively researched, particularly their ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
- A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity, as evidenced by a reduction in cell viability in a dose-dependent manner .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Compound C | HeLa | 20 |
| Compound D | A549 | 18 |
Neuroprotective Applications
Benzothiazole derivatives have shown promise in treating neurodegenerative diseases due to their inhibitory effects on key enzymes involved in neurodegeneration.
Case Study: Inhibition of Acetylcholinesterase
- Recent research focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound exhibited potent AChE inhibitory activity, suggesting its potential as a therapeutic agent for cognitive disorders .
Table 3: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.5 |
| Compound E | 7.0 |
| Compound F | 6.0 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally related sulfonamide derivatives bearing benzothiazole or similar heterocycles (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Linker Flexibility : The butanamide linker in the target compound may confer greater conformational flexibility compared to rigid thiophene () or piperidine-carboxamide () linkers.
- Substituent Effects : The 4-hydroxyphenyl group in the target compound contrasts with halogenated (e.g., -F, -Cl) or electron-withdrawing (-CF₃) substituents in analogs. The hydroxyl group could enhance hydrophilicity but may reduce metabolic stability compared to halogens .
Spectroscopic Comparisons
Infrared Spectroscopy (IR) :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with the preparation of intermediates such as the benzo[d]thiazole and sulfonylbutanamide moieties. Key steps include:
- Coupling reactions : Use of amide bond formation between the hydroxyphenyl and sulfonylbutanamide groups under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Sulfonylation : Reaction of 4-chlorophenylsulfonyl chloride with a butanamide precursor in the presence of a base (e.g., triethylamine) at 0–25°C to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track reaction progress and confirm intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm the integration of aromatic (benzo[d]thiazole, hydroxyphenyl) and aliphatic (butanamide) regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns from the chlorine atom .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>95% required for biological assays) .
Q. How can researchers screen for initial biological activity, and what assays are suitable?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with minimum inhibitory concentration (MIC) determination .
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50 values, with comparisons to reference drugs like doxorubicin .
- Enzyme Inhibition : Test inhibition of dihydropteroate synthase (DHPS) or carbonic anhydrase using spectrophotometric methods to link sulfonamide activity to mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorophenylsulfonyl group with fluorophenyl or methoxyphenyl analogs to study electronic effects on target binding .
- Functional Group Variations : Introduce methyl or ethyl substituents on the benzo[d]thiazole ring to enhance lipophilicity and membrane permeability .
- Data-Driven SAR : Use computational tools (e.g., molecular docking) to predict interactions with DHPS or kinases, followed by synthesis and validation .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Confirm anticancer activity using both cell viability (MTT) and apoptosis assays (Annexin V/PI staining) to rule out false positives from cytotoxicity .
- Solubility Adjustments : Address low solubility in aqueous media by using co-solvents (e.g., DMSO/PBS mixtures) or formulating nanoparticles .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways, guiding structural tweaks (e.g., blocking metabolically labile sites) .
Q. How can target engagement and mechanism of action be rigorously validated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified DHPS or other putative targets, with Kd values <1 µM indicating high affinity .
- CRISPR Knockout Models : Use DHPS-deficient bacterial strains or cancer cells to confirm target-specific growth inhibition .
- Transcriptomic Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., folate metabolism) perturbed by the compound .
Q. What experimental designs address stability challenges under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Light-sensitive samples require amber vials and inert atmospheres .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., –20°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
